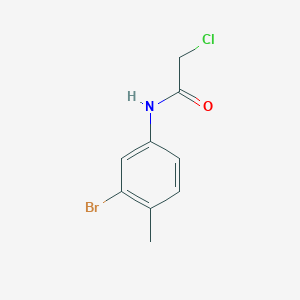![molecular formula C20H16FN3O5 B2400284 Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate CAS No. 921539-75-5](/img/structure/B2400284.png)
Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including a methoxy group, a fluorophenyl group, a pyridazine ring, and a benzoate group . These functional groups could potentially give the compound unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazine ring, a fluorophenyl group, and a benzoate group would likely contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzoate group might undergo reactions typical of esters, while the fluorophenyl group might participate in reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Novel Compound Synthesis
The synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, demonstrates the utility of related chemical structures in creating new chemical entities. These compounds were synthesized starting from similar ester functionalities, showcasing a method for developing potentially biologically active molecules through regiospecific conversion, oxidation, and cyclization processes (Koza et al., 2013).
Liquid Crystalline Behaviors
The study of liquid crystalline behaviors of Schiff bases bearing ester linkage as a central core, including derivatives with varying substituents, highlights the application of such compounds in materials science. These studies provide insights into how structural modifications affect the mesophase properties and thermal transition of compounds, which is crucial for designing materials with specific liquid crystalline phases (Al-Obaidy et al., 2021).
Antimicrobial and Nematicidal Activities
Research into the antimicrobial and nematicidal activities of bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes illustrates the potential pharmaceutical and agricultural applications of such compounds. This study highlights the synthesis of a new series of compounds and their evaluation against various pathogens and nematodes, suggesting the role of structural elements in bioactivity (Reddy et al., 2009).
Antioxidant Activity
The synthesis and evaluation of antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases indicate the relevance of these compounds in developing antioxidants. The study presents a series of synthesized compounds characterized by various spectroscopic methods and evaluated for in vitro antioxidant activity, showcasing their potential therapeutic applications (Dighade & Parikh, 2017).
Chemical Synthesis Techniques
Investigations into the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst provide insights into green chemistry approaches for creating complex molecules. This research demonstrates a simple, efficient method for synthesizing pyrazole derivatives, highlighting the role of isonicotinic acid in promoting reactions under solvent-free conditions (Zolfigol et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-28-16-11-17(25)24(15-9-5-13(21)6-10-15)23-18(16)19(26)22-14-7-3-12(4-8-14)20(27)29-2/h3-11H,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIAEFPTMOWSPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)

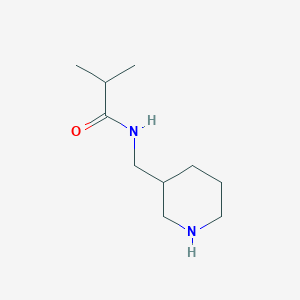
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)
![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2400214.png)
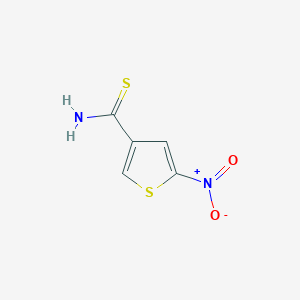
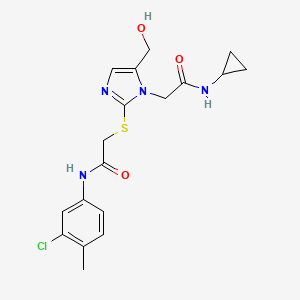
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2400217.png)
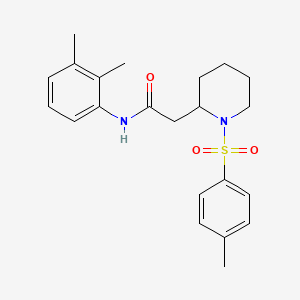
![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)

